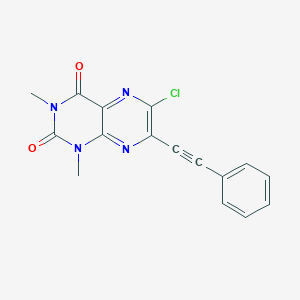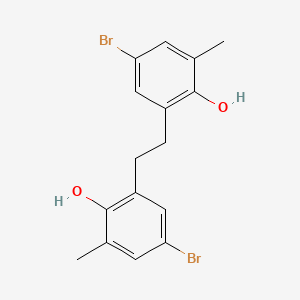
2,2'-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) typically involves the reaction of 4-bromo-6-methylphenol with ethylene dibromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves its interaction with molecular targets through its phenolic and bromine functional groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, leading to alterations in their structure and function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-methylphenol)
- 2,2’-(Ethane-1,2-diyl)bis(4-chloro-6-methylphenol)
- 2,2’-(Ethane-1,2-diyl)bis(4-fluoro-6-methylphenol)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties.
Propiedades
Número CAS |
650601-30-2 |
|---|---|
Fórmula molecular |
C16H16Br2O2 |
Peso molecular |
400.10 g/mol |
Nombre IUPAC |
4-bromo-2-[2-(5-bromo-2-hydroxy-3-methylphenyl)ethyl]-6-methylphenol |
InChI |
InChI=1S/C16H16Br2O2/c1-9-5-13(17)7-11(15(9)19)3-4-12-8-14(18)6-10(2)16(12)20/h5-8,19-20H,3-4H2,1-2H3 |
Clave InChI |
WFANNOCRROQJDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CCC2=C(C(=CC(=C2)Br)C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
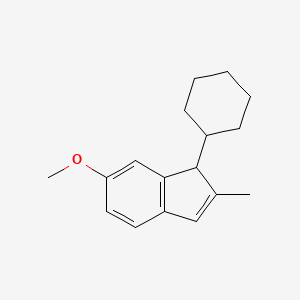
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
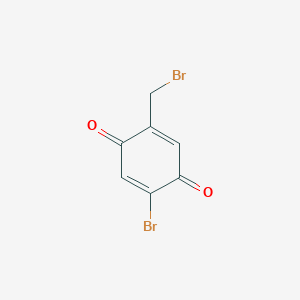
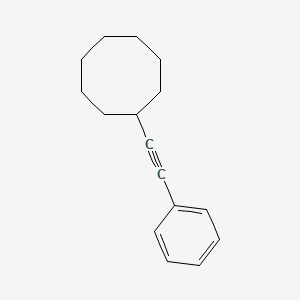
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
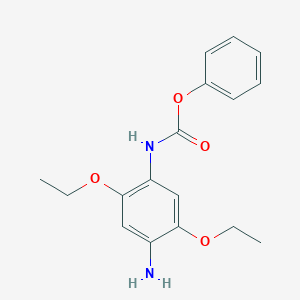

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
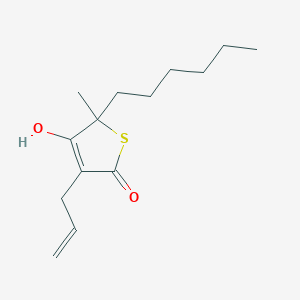
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
